molecular formula C8H10ClNO B13919619 (R)-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol

(R)-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13919619
M. Wt: 171.62 g/mol
InChI Key: OVCNKPBWIYJICB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methylpyridine.

    Grignard Reaction: The 5-chloro-2-methylpyridine undergoes a Grignard reaction with an appropriate Grignard reagent to introduce the ethan-1-ol moiety.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new synthetic methodologies.

Biology

The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is explored for its potential therapeutic applications, including its use in the development of new drugs.

Industry

The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol: The non-chiral version of the compound.

    1-(5-Chloro-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a propanol moiety instead of ethanol.

    5-Chloro-2-methylpyridine: The starting material for the synthesis.

Uniqueness

®-1-(5-Chloro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or other chiral counterparts. The presence of the chlorine atom and the methyl group on the pyridine ring also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1

InChI Key

OVCNKPBWIYJICB-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C=C(C=N1)Cl)[C@@H](C)O

Canonical SMILES

CC1=C(C=C(C=N1)Cl)C(C)O

Origin of Product

United States

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